Cas no 952182-06-8 (tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate)
![tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate structure](https://www.kuujia.com/scimg/cas/952182-06-8x500.png)
tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
- Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylicacid, 3-amino-3a,4,6,6a-tetrahydro-, 1,1-dimethylethyl ester
- tert-butyl 3-amino-3a,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
- Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylicacid,3-amino-3a,4,6,6a-tetrahydro-,1,1-dimethylethyl ester
- AKOS015854641
- A849507
- tert-butyl3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
- LS-13864
- 952182-06-8
- FT-0646762
- 2,6-DICHLORO-5-FLUORONICOTINICACID
- DTXSID20672223
-
- Inchi: InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-4-6-7(5-14)12-13-8(6)11/h6-7,12H,4-5H2,1-3H3,(H2,11,13)
- InChI Key: GCRNGPNGNJSZCC-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CC2C(C1)NNC2=N
Computed Properties
- Exact Mass: 226.14300
- Monoisotopic Mass: 226.14297583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 80Ų
Experimental Properties
- PSA: 79.95000
- LogP: 0.49990
tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Security Information
tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11004955-1g |
tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate |
952182-06-8 | 95+% | 1g |
$762 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750372-1g |
tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1h)-carboxylate |
952182-06-8 | 98% | 1g |
¥5751.00 | 2024-04-24 | |
Chemenu | CM188768-1g |
tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate |
952182-06-8 | 95% | 1g |
$*** | 2023-05-29 | |
Alichem | A049003088-1g |
tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate |
952182-06-8 | 95% | 1g |
$663.40 | 2023-08-31 | |
Ambeed | A730839-1g |
tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate |
952182-06-8 | 95+% | 1g |
$632.0 | 2024-04-16 |
tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Related Literature
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
Additional information on tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate: A Comprehensive Overview
The compound with CAS No. 952182-06-8, known as tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate, is a complex organic molecule that has garnered significant attention in the field of organic synthesis and drug discovery. This compound belongs to the class of pyrazolo-pyridine derivatives, which are widely studied for their potential applications in medicinal chemistry and materials science. The structure of this compound is characterized by a fused bicyclic system consisting of a pyrazole ring and a pyrrole ring, with a tert-butyl group attached to the carboxylate moiety. The presence of an amino group further enhances its reactivity and functional versatility.
Recent studies have highlighted the importance of tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate in the development of bioactive molecules. Researchers have explored its role as a precursor for synthesizing various heterocyclic compounds with potential pharmacological activities. For instance, the compound has been used as a building block for constructing multi-ring systems that exhibit anti-inflammatory and anti-cancer properties. Its unique structure allows for easy functionalization at multiple sites, making it an ideal candidate for combinatorial chemistry approaches.
The synthesis of this compound involves a multi-step process that typically includes cyclization reactions and subsequent functional group transformations. One notable method involves the condensation of an amino aldehyde with a suitable carbonyl compound to form the pyrazolo-pyridine core. The introduction of the tert-butyl group is achieved through esterification or alkylation reactions, depending on the desired stereochemistry and regioselectivity. These methods have been optimized in recent years to improve yields and reduce reaction times.
In terms of applications, tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has shown promise in drug discovery programs targeting various diseases. For example, derivatives of this compound have been reported to inhibit key enzymes involved in inflammatory pathways, making them potential candidates for anti-inflammatory therapies. Additionally, its ability to modulate cellular signaling pathways has led to investigations into its role in cancer treatment.
The structural flexibility of this compound also makes it valuable in materials science. Researchers have explored its use as a ligand in metal coordination chemistry and as a component in supramolecular assemblies. Its ability to form hydrogen bonds and π–π interactions contributes to its utility in designing self-assembled nanostructures with potential applications in sensors and drug delivery systems.
Looking ahead, the continued exploration of tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is expected to yield further insights into its chemical reactivity and biological activity. Collaborative efforts between chemists and biologists will likely lead to the development of novel therapeutic agents based on this scaffold. Moreover, advancements in computational chemistry are expected to enhance our understanding of its molecular interactions at the atomic level.
In conclusion,tert-butyl 3-amino-3a,tetrahydropyrrolo[pyrazole-carboxylate) stands as a testament to the ingenuity of modern organic synthesis. Its versatile structure and diverse applications underscore its importance in both academic research and industrial development. As research progresses further into its properties and potential uses,
this compound is poised to make significant contributions to various fields within chemistry and beyond.
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